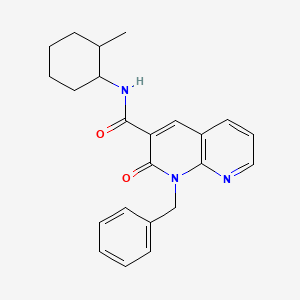
1-benzyl-N-(2-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(2-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-benzyl-N-(2-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 899951-67-8) is a compound belonging to the naphthyridine family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃₈H₃₉N₃O₂
- Molecular Weight : 375.5 g/mol
- Structure : The compound features a naphthyridine core with a carboxamide functional group, which is crucial for its biological interactions.
Antibacterial Properties
Research into the antibacterial activity of naphthyridine derivatives has shown promising results. Specifically, studies indicate that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria.
-
Mechanism of Action :
- Naphthyridines are known to inhibit bacterial topoisomerases, enzymes critical for DNA replication and transcription. By binding to these enzymes, they disrupt bacterial cell division and lead to cell death .
- The compound may also enhance the activity of existing antibiotics through synergistic effects, particularly with fluoroquinolones .
- Minimum Inhibitory Concentrations (MICs) :
Case Studies
Several case studies highlight the biological efficacy of naphthyridine derivatives:
-
Study on Synergistic Effects : A study evaluated the combination of this compound with fluoroquinolone antibiotics. The results showed a significant reduction in MICs when used in combination compared to the antibiotics alone. For instance:
Antibiotic MIC (µg/mL) Alone MIC (µg/mL) with Naphthyridine Ofloxacin 32 4 Lomefloxacin 16 2
This indicates a synergistic effect that enhances the antibacterial potency of fluoroquinolones when combined with naphthyridine derivatives .
Broader Biological Activities
Beyond antibacterial properties, naphthyridines have been investigated for various other biological activities:
- Antiparasitic : Some derivatives have shown effectiveness against parasitic infections.
- Anti-inflammatory : Naphthyridines may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Antitumor : Preliminary studies suggest potential antitumor activity, warranting further investigation into their use in cancer therapy .
Propriétés
IUPAC Name |
1-benzyl-N-(2-methylcyclohexyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-8-5-6-12-20(16)25-22(27)19-14-18-11-7-13-24-21(18)26(23(19)28)15-17-9-3-2-4-10-17/h2-4,7,9-11,13-14,16,20H,5-6,8,12,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRFIEMBFWENML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














